

Mass Spectrometry Analysis of L-Serine Isopropyl Ester Hydrochloride: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometry data for **L-serine isopropyl ester hydrochloride** and its alternatives, L-serine methyl ester hydrochloride and L-serine ethyl ester hydrochloride. Due to the limited availability of published mass spectrometry data for **L-serine isopropyl ester hydrochloride**, this guide leverages experimental data from its closely related analogs and established fragmentation principles to provide a comprehensive comparison.

Data Presentation: Comparative Mass Spectrometry Data

The following table summarizes the expected and observed mass-to-charge ratios (m/z) for the molecular ions and key fragments of L-serine methyl, ethyl, and isopropyl esters. The data for the methyl and ethyl esters are based on published information, while the data for the isopropyl ester are predicted based on established fragmentation patterns of amino acid esters.



Analyte	Molecular Formula	Molecular Weight (g/mol)	Molecular Ion (M+) [m/z]	Key Fragment 1 [m/z] (Loss of Ester Alkyl Group)	Key Fragment 2 [m/z] (Loss of Carboalk oxy Group)	Key Fragment 3 [m/z] (Iminium Ion)
L-Serine Methyl Ester	C4H9NO3	119.12	119	88 (M - CH₃O•)	60 (M - •COOCH₃)	44 ([H ₂ N=CH CH ₂ OH]+)
L-Serine Ethyl Ester	C5H11NO3	133.15	133	88 (M - C₂H₅O•)	60 (M - •COOC2H5)	44 ([H ₂ N=CH CH ₂ OH] ⁺)
L-Serine Isopropyl Ester	С6Н13NО3	147.17	147 (Predicted)	88 (M - C ₃ H ₇ O•) (Predicted)	60 (M - •COOC₃H7) (Predicted)	44 ([H ₂ N=CH CH ₂ OH] ⁺) (Predicted)

Experimental Protocols

The mass spectrometry data for amino acid esters like **L-serine isopropyl ester hydrochloride** and its analogs are typically acquired using Gas Chromatography-Mass
Spectrometry (GC-MS) after a derivatization step to increase volatility.

Sample Preparation and Derivatization:

- Esterification: L-serine is reacted with the corresponding alcohol (methanol, ethanol, or isopropanol) in the presence of an acid catalyst (e.g., thionyl chloride or dry HCl) to form the respective ester hydrochloride.
- Derivatization (Acylation): To improve volatility and chromatographic separation, the amino and hydroxyl groups are often acylated. A common method involves reaction with a perfluoroacyl anhydride, such as pentafluoropropionic anhydride (PFPA), in an appropriate solvent (e.g., ethyl acetate). This reaction is typically carried out at 65°C for 30 minutes.



Extraction: The resulting derivatives are extracted into an organic solvent suitable for GC-MS
analysis, such as toluene.

GC-MS Analysis:

- Gas Chromatograph (GC): An Agilent GC system (or equivalent) equipped with a capillary column suitable for amino acid analysis (e.g., a Chirasil-L-Val column for chiral separation) is used.
- Injection: A split/splitless injector is typically used, with an injection volume of 1-2 μL.
- Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
- Oven Temperature Program: A temperature gradient is employed to ensure separation of the analytes. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).
- Mass Spectrometer (MS): An Agilent mass selective detector (or equivalent) operating in electron ionization (EI) mode is used.
- Ionization Energy: A standard electron energy of 70 eV is used to induce fragmentation.
- Mass Range: The mass spectrometer is set to scan a mass range appropriate for the expected molecular ions and fragments (e.g., m/z 40-400).
- Data Analysis: The resulting mass spectra are analyzed to identify the molecular ion and characteristic fragment ions.

Mandatory Visualization



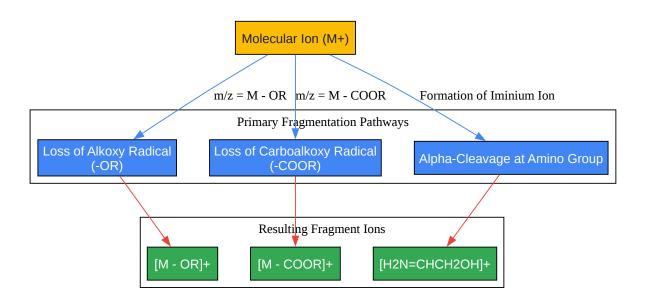
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Caption: Experimental workflow for the GC-MS analysis of L-serine esters.

Signaling Pathway/Logical Relationship Diagram

The fragmentation of L-serine esters in an electron ionization mass spectrometer follows predictable pathways. The initial ionization event forms a molecular ion (M+), which is often unstable and undergoes fragmentation. The primary fragmentation routes involve the cleavage of bonds adjacent to the carbonyl group and the amino group.



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Caption: Key fragmentation pathways of L-serine esters in mass spectrometry.

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